molecular formula C11H18O B13249798 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13249798
M. Wt: 166.26 g/mol
InChI Key: PNGTUIOUZVZYJI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic aldehyde derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with an isopropyl (propan-2-yl) group and a formyl (carbaldehyde) moiety at the 2-position. For example, the parent compound bicyclo[2.2.1]heptane-2-carbaldehyde has a molecular weight of 124.18 g/mol, a density of 1.11 g/cm³, and a boiling point of 182.5°C .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-propan-2-ylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H18O/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h7-10H,3-6H2,1-2H3

InChI Key

PNGTUIOUZVZYJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC2CCC1C2)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

The bicyclo[2.2.1]heptane framework is commonly constructed via Diels-Alder cycloaddition reactions, which are well-established for forming norbornane skeletons. Typical dienes include cyclopentadiene or dicyclopentadiene, while dienophiles are chosen to introduce substituents at the bridgehead carbons.

A representative approach involves:

  • Diels-Alder Reaction: Reaction of dicyclopentadiene with an appropriate α,β-unsaturated aldehyde or ketone to introduce the aldehyde functionality at the 2-position of the bicyclic system.

  • Hydrogenation: Subsequent catalytic hydrogenation to saturate double bonds formed during cycloaddition if needed.

  • Functional Group Manipulation: Introduction or modification of the propan-2-yl substituent at the 2-position via alkylation or cross-coupling strategies.

This sequence is supported by patent literature describing the preparation of bicyclo[2.2.1]heptane derivatives through Diels-Alder reactions followed by hydrogenation and dehydration steps, although crotonaldehyde is often used as the dienophile, which can be costly.

Direct Introduction of the Propan-2-yl Group

The propan-2-yl (isopropyl) substituent at the 2-position can be introduced by:

These methods allow for regioselective and stereoselective installation of the propan-2-yl substituent, preserving the aldehyde functionality.

Detailed Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diels-Alder Cycloaddition Dicyclopentadiene + α,β-unsaturated aldehyde (e.g., crotonaldehyde) Formation of bicyclo[2.2.1]heptane-2-carbaldehyde core with unsaturation
2 Catalytic Hydrogenation H2, Pd/C or Pt catalyst, mild pressure and temperature Saturation of double bonds to stabilize bicyclic core
3 Alkylation/Cross-Coupling Isopropyl organometallic reagent (e.g., isopropylmagnesium bromide), Pd or Fe catalyst, inert atmosphere Introduction of propan-2-yl substituent at 2-position
4 Purification Flash chromatography (hexanes/ethyl acetate gradient), recrystallization Isolation of pure 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

Reaction Conditions and Optimization

  • Diels-Alder Reaction: Typically performed at elevated temperatures (50–120°C) under inert atmosphere to maximize yield and regioselectivity.

  • Hydrogenation: Mild conditions (room temperature to 40°C, 1–5 atm H2) prevent over-reduction of the aldehyde group.

  • Alkylation/Cross-Coupling: Use of dry, aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen). Catalysts such as palladium-bisphosphine complexes or iron salts have been reported for efficient coupling.

  • Purification: High-performance liquid chromatography (HPLC) or flash chromatography with non-polar to moderately polar solvent gradients ensures ≥95% purity.

Mechanistic Insights

  • The bicyclic norbornane core formation via Diels-Alder is stereospecific, favoring endo products due to secondary orbital interactions.

  • The aldehyde group at the bridgehead carbon is sterically hindered but reactive, allowing selective transformations such as oxidation or reductive alkylation.

  • The propan-2-yl substituent increases steric bulk and can influence the reactivity and selectivity of subsequent reactions, including nucleophilic additions to the aldehyde.

Summary Table of Preparation Methods

Methodology Advantages Limitations Typical Yield (%) References
Diels-Alder + Hydrogenation + Alkylation Straightforward, well-established Requires multiple steps, costly crotonaldehyde 30–50
Palladium-catalyzed Cross-Coupling of Halides with Isopropyl Organometallics High regio- and stereoselectivity Sensitive to moisture, requires inert atmosphere 40–60
Direct Alkylation of Aldehyde Intermediate Simpler reagents Potential side reactions with aldehyde 25–40

Research Findings and Applications

  • The aldehyde functionality allows for further chemical modifications, making this compound a versatile intermediate in organic synthesis.

  • Biological studies suggest the compound can interact covalently with nucleophilic sites on enzymes, potentially modulating biochemical pathways.

  • The bicyclic framework imparts rigidity and lipophilicity, useful in drug design and material science.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to the parent aldehyde, which may enhance membrane permeability in biological systems .
  • Thermal Stability: Bicyclic compounds like bicyclo[2.2.2]octane derivatives exhibit superior thermal stability in polymer applications; the rigid norbornane core combined with an isopropyl group may similarly resist degradation at elevated temperatures .

Biological Activity

2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde, also known as bicyclo[2.2.1]heptane-2-carbaldehyde, is a bicyclic compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₈H₁₂O
  • Molar Mass : 124.18 g/mol
  • Density : 1.0227 g/cm³
  • Boiling Point : 75-76 °C (25 Torr)
  • CAS Number : 19396-83-9

The biological activity of this compound is primarily mediated through its interaction with cellular structures and pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
  • Oxidative Stress Response : It has been shown to induce oxidative stress in bacterial cells, leading to activation of stress response genes such as oxyR and colD in E. coli .

Genotoxic Effects

A study investigated the genotoxic effects of related bicyclo[2.2.1]heptane compounds on bacterial cells, revealing that while some derivatives caused an SOS response, they did not exhibit alkylating effects on DNA . The study utilized biosensors to measure luminescence changes in response to different concentrations of the compound.

Concentration (g/l)SOS Response (p-value)Cytotoxic Effect
1Not significantNo
10<0.001Slight decrease
100<0.001Significant decrease

Induction of Stress Response Genes

The compound was found to induce the oxyR gene promoter in response to oxidative stress, with maximum effects observed at lower concentrations before cytotoxicity set in at higher levels .

Study on Bacterial Cells

In a controlled experiment using E. coli MG1655 with pOxyR-lux and pColD-lux biosensors:

  • Hydrogen Peroxide Control : A positive control with hydrogen peroxide showed expected activation.
  • BBH Treatment : The addition of 1% BBH resulted in significant induction of luminescence, indicating a robust oxidative stress response.

Comparative Analysis

Comparative studies have shown that while structurally similar compounds exhibit varied biological activities, the unique bicyclic structure of this compound contributes to its distinct biological profile.

CompoundBiological Activity
Bicyclo[2.2.1]heptane-1-carboxylateModerate anti-cancer properties
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-onePotential enzyme inhibitor
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-oneAntioxidant properties

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